molecular formula C8H5BrClNS2 B578154 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole CAS No. 1226808-55-4

4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole

Cat. No.: B578154
CAS No.: 1226808-55-4
M. Wt: 294.609
InChI Key: MOSAQWDATOOVIX-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole is a functionalized benzothiazole derivative that serves as a versatile synthetic intermediate in medicinal chemistry. The benzothiazole core is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of significant biological activities . This specific compound, with its bromo and chloro substituents, offers distinct sites for further chemical modification, enabling researchers to generate diverse libraries of compounds for biological evaluation. Its structure is particularly valuable for constructing molecules targeted at critical diseases . Research into benzothiazole-based compounds has shown immense promise in several therapeutic areas. These compounds are being actively investigated as potential agents for treating neurodegenerative diseases such as amyotrophic lateral sclerosis and Alzheimer's disease . In oncology, benzothiazole derivatives have exhibited potent activity by targeting key pathways and proteins, including Hsp90, androgen receptors, and various kinases . Furthermore, this chemical scaffold is relevant in the development of anti-infectives, with recent advances highlighting new benzothiazole derivatives with enhanced anti-tubercular activity against drug-resistant strains of Mycobacterium tuberculosis . The structural features of this compound make it a valuable building block for developing targeted inhibitors and probing complex biological mechanisms.

Properties

IUPAC Name

4-bromo-6-chloro-2-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS2/c1-12-8-11-7-5(9)2-4(10)3-6(7)13-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSAQWDATOOVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682008
Record name 4-Bromo-6-chloro-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-55-4
Record name 4-Bromo-6-chloro-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Bromination and Chlorination

The foundational step in synthesizing this compound involves introducing bromine and chlorine atoms at positions 4 and 6 of the benzothiazole ring. A two-step halogenation protocol is typically employed:

Bromination:
2-Methylbenzo[d]thiazole undergoes electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 80–100°C. This step selectively brominates the para position relative to the methyl group, yielding 4-bromo-2-methylbenzo[d]thiazole.

Chlorination:
Subsequent chlorination at position 6 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The reaction proceeds via radical intermediates, with a reaction time of 4–6 hours.

Table 1: Halogenation Reaction Parameters

StepReagentCatalystTemperature (°C)Time (h)Yield (%)
BrominationBr₂FeBr₃80–1003–472–78
ChlorinationSO₂Cl₂None0–54–665–70

Thioether Group Introduction: Methylthio Functionalization

Nucleophilic Substitution at Position 2

The methylthio (-SMe) group is introduced via nucleophilic substitution of the chlorine atom at position 2. This step employs sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) under reflux (120°C) for 8–12 hours. The reaction mechanism involves an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-withdrawing effects of the adjacent thiazole ring.

Reaction Equation:

4-Bromo-6-chloro-2-chlorobenzo[d]thiazole+NaSMe4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole+NaCl\text{4-Bromo-6-chloro-2-chlorobenzo[d]thiazole} + \text{NaSMe} \rightarrow \text{this compound} + \text{NaCl}

Alternative Thiolation Routes

Recent studies propose using copper(I) iodide (CuI) as a catalyst for Ullmann-type coupling between 4-bromo-6-chloro-2-iodobenzo[d]thiazole and methanethiol. This method reduces reaction time to 3–5 hours and improves yields to 80–85%.

Table 2: Thioether Formation Comparative Analysis

MethodReagentCatalystTemperature (°C)Time (h)Yield (%)
SNArNaSMeNone1208–1270–75
Ullmann CouplingCH₃SHCuI1003–580–85

Purification and Characterization

Recrystallization Techniques

Crude product purification is achieved via recrystallization from ethanol-water (3:1 v/v), yielding crystals with >98% purity. Alternative solvents like acetonitrile or ethyl acetate are less effective due to the compound’s limited solubility.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.53 (s, 3H, -SMe), 7.42 (d, J = 8.4 Hz, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-7).

  • ESI-MS: m/z 293.9 [M+H]⁺ (calculated for C₈H₅BrClNS₂: 294.6).

Industrial-Scale Production Challenges

Catalyst Recovery and Waste Management

Large-scale synthesis faces hurdles in catalyst recycling, particularly for CuI in Ullmann coupling. Recent advances propose immobilized copper nanoparticles on silica gel, enabling reuse for up to five cycles without significant activity loss.

Solvent Selection and Cost Efficiency

Industrial processes favor toluene over DMF for thioether formation due to lower toxicity and easier recovery. However, this substitution reduces yields by 10–15%, necessitating a cost-benefit analysis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives, including 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole, have been investigated for their potential as anticancer agents. Recent studies have highlighted their effectiveness against various cancer cell lines. For instance, compounds with similar structures have shown promising results as inhibitors of specific oncogenic pathways, such as the BRAF pathway in melanoma treatment .

Antimicrobial Properties

Benzothiazoles are recognized for their antimicrobial activities. Research indicates that derivatives like this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study on copper-coordinated thiazoles revealed that related compounds demonstrated enhanced antimicrobial activity compared to their free ligand counterparts, suggesting that structural modifications can lead to improved efficacy .

Synthetic Pathways

The synthesis of this compound can be achieved through various methodologies, including:

  • Diazo-coupling
  • Knoevenagel condensation
  • One-pot multicomponent reactions

These synthetic approaches allow for the efficient production of benzothiazole derivatives with varied substituents, enhancing their biological activity .

Case Study 1: Anticancer Screening

In one notable case, a series of benzothiazole derivatives were screened for their inhibitory effects on cancer cell lines at the National Cancer Institute. Compounds structurally similar to this compound showed varying degrees of potency against different cancer types, with some achieving IC50 values indicative of strong anticancer potential .

Case Study 2: Antimicrobial Testing

Another study involved testing various benzothiazole derivatives for antimicrobial activity. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antibacterial efficacy against common pathogens such as E. coli and Staphylococcus aureus. This highlights the importance of structural diversity in developing effective antimicrobial agents .

Table: Summary of Applications

Application AreaDescriptionExample Findings
Antitumor ActivityInhibitors of oncogenic pathwaysEffective against melanoma cell lines
Antimicrobial ActivityAntibacterial and antifungal propertiesSignificant activity against E. coli and S. aureus
Synthetic ChemistryVarious synthetic methodologies availableEfficient production through diazo-coupling and more

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole varies depending on its application:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzothiazoles

(a) 6-Chloro-2-(methylthio)benzo[d]thiazole (CAS: 3507-42-4)
  • Structure : Lacks the bromine substituent at position 3.
  • Impact : The absence of bromine reduces molecular weight (MW: 215.72 g/mol ) and alters electronic properties. The chloro group at position 6 and methylthio group at position 2 are retained, but the reduced halogenation may decrease electrophilicity and biological activity compared to the bromo-chloro analog .
  • Applications : Primarily used as a building block in agrochemical synthesis .
(b) 4-Bromo-2-chlorobenzo[d]thiazole (CAS: 182344-57-6)
  • Structure : Chlorine at position 2 instead of methylthio.
  • Impact : The absence of the methylthio group reduces sulfur-mediated reactivity (e.g., in metal-catalyzed couplings). The bromo and chloro substituents enhance electrophilicity, making it suitable for SNAr reactions .
  • Synthesis : Typically prepared via direct halogenation of benzothiazole precursors .
(c) 2-Bromo-4-chloro-6-methoxybenzo[d]thiazole (CAS: 1464091-50-6)
  • Structure : Methoxy (-OMe) group at position 6 instead of chloro and methylthio at position 2.
  • Impact : The electron-donating methoxy group decreases electrophilicity compared to the electron-withdrawing chloro group in the target compound. This reduces reactivity in cross-coupling reactions .
  • Biological Relevance : Methoxy groups may improve solubility but reduce binding affinity in enzyme inhibition assays .

Sulfur-Substituted Benzothiazoles

(a) 5-Bromo-2-(methylthio)benzo[d]thiazole (CAS: 474966-97-7)
  • Structure : Bromine at position 5 instead of 4; methylthio group retained at position 2.
  • Impact : Positional isomerism affects electronic distribution. The 5-bromo derivative may exhibit distinct reactivity in Suzuki-Miyaura couplings due to altered steric and electronic environments .
  • Applications : Used in the synthesis of fluorescent probes .
(b) 6-Bromo-4-chloro-2-methylbenzo[d]thiazole (CAS: 1427363-00-5)
  • Structure : Methyl group at position 2 instead of methylthio.
  • Impact : The methyl group is less nucleophilic than methylthio, limiting its utility in thiol-mediated reactions. However, it may enhance stability under acidic conditions .

Non-Benzothiazole Analogs

(a) 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (CAS: N/A)
  • Structure : Thiazole core instead of benzothiazole; additional hydrazone functional group.
  • Impact : The lack of aromatic conjugation reduces planarity and alters pharmacokinetic properties. The hydrazone group introduces pH-dependent reactivity .
  • Synthesis : Prepared via condensation of 3-fluorophenylhydrazine with a bromo-thiazole precursor .

Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole 1226808-55-4 C₈H₅BrClNS₂ 303.62 4-Br, 6-Cl, 2-SMe High electrophilicity; suitable for Ni-catalyzed couplings
6-Chloro-2-(methylthio)benzo[d]thiazole 3507-42-4 C₈H₆ClNS₂ 215.72 6-Cl, 2-SMe Limited halogen-mediated reactivity
2-Bromo-4-chloro-6-methoxybenzo[d]thiazole 1464091-50-6 C₈H₅BrClNOS 278.55 2-Br, 4-Cl, 6-OMe Reduced electrophilicity due to OMe
5-Bromo-2-(methylthio)benzo[d]thiazole 474966-97-7 C₈H₅BrNS₂ 259.17 5-Br, 2-SMe Steric hindrance at position 5

Biological Activity

4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a fused benzene and thiazole ring system, contributes to its diverse biological properties. This article explores the biological activity of this compound, supported by various research findings, data tables, and case studies.

The molecular formula of this compound is C₈H₅BrClNS, with a molecular weight of approximately 262.56 g/mol. The presence of bromine and chlorine substituents enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit notable antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown effectiveness against:

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Demonstrated antifungal activity in vitro.
CompoundActivityReference
This compoundAntibacterial
This compoundAntifungal

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have reported:

  • Inhibition of Cancer Cell Proliferation : Significant reduction in the proliferation of various cancer cell lines.
  • Mechanism of Action : Involves induction of apoptosis and cell cycle arrest.

A comparative analysis of its anticancer efficacy against standard chemotherapeutic agents is presented below:

CompoundIC50 (μM)Cell LineReference
This compound15.3MCF-7 (breast cancer)
Doxorubicin10.5MCF-7 (breast cancer)

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Acts as an inhibitor for key enzymes involved in cellular metabolism.
  • DNA Interaction : Binds to DNA, leading to disruption in replication processes.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Study on Antimicrobial Efficacy : A study conducted on a series of benzo[d]thiazole derivatives showed that this compound had a higher antibacterial potency compared to its analogs against Staphylococcus aureus and E. coli.
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cells, with a notable increase in apoptotic markers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole?

  • Methodological Answer : The compound can be synthesized via multi-step halogenation and substitution reactions. For bromination, bromine in glacial acetic acid under reflux (65–85°C) is commonly used, as seen in analogous 6-bromo-2-aminobenzothiazole preparations . Subsequent chlorination may involve thionyl chloride or phosphorus pentachloride. The methylthio group is introduced via nucleophilic substitution using sodium methanethiolate or similar reagents. Yields vary (65–87%) depending on reaction optimization, such as solvent choice (ethanol, DMSO) and catalyst use (glacial acetic acid) .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms functional groups (e.g., C-Br at ~550–600 cm⁻¹, C-Cl at ~700 cm⁻¹, and S-CH₃ at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies aromatic protons (δ 6.8–7.5 ppm for bromo-/chloro-substituted benzene) and methylthio protons (δ 2.5–3.0 ppm). ¹³C NMR distinguishes quaternary carbons adjacent to halogens .
  • Elemental Analysis : Validates purity (e.g., C: 32.1%, Br: 27.3%, Cl: 10.8% calculated for C₈H₄BrClN₂S₂) .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions. For crystallographic confirmation, single-crystal X-ray diffraction (as in related thiazole derivatives ) provides unambiguous bond lengths/angles. Computational tools like DFT simulations can predict NMR/IR spectra for comparison with experimental data .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Substituent Variation : Replace Br/Cl with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess electronic effects on bioactivity .
  • Bioactivity Assays : Test modified derivatives against targets (e.g., cancer cell lines like HepG2 or microbial strains) using standardized protocols (MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett constants) with activity trends .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to enzymes (e.g., urease or MAO-B) using software like AutoDock. For example, thiazole derivatives show π-π stacking with aromatic residues and hydrogen bonding to active-site histidine .
  • Enzyme Inhibition Assays : Measure Ki values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to evaluate antioxidant activity in cell-free systems .

Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., acetate esters) that convert to active forms in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release and improved bioavailability .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed syntheses .
  • Contradictions in yield/data require replication under controlled conditions (e.g., solvent purity, inert atmosphere) .
  • Advanced studies should integrate computational and experimental approaches for robust SAR/mechanistic conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.